4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYKIVPYULEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.
Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.
Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.
Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.
Industrial Production Methods
For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.
Chemical Reactions Analysis
Substitution Reactions
The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or acyl chlorides under basic conditions. For example:
Key mechanistic steps involve deprotonation of the thiol group to form a thiolate anion, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent .
Oxidation Reactions
The thiol group is oxidized to sulfonic acids or disulfides under controlled conditions:
| Oxidizing Agent | Conditions | Product | Applications | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 4 hours | 3-Sulfonato-triazole derivative | Water-soluble intermediates | |
| KMnO₄ | Acidic aqueous solution | Disulfide-linked dimer | Bioactive dimerization |
Oxidation pathways depend on the steric and electronic effects of the trifluoromethyl group, which stabilizes intermediate sulfenic acids.
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation with hydrazine derivatives:
| Reactant | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Propan-2-ol, 60°C, 8 hours | 1,2,4-Triazolo[3,4-b] thiadiazine derivatives | Enhanced antifungal activity |
This reaction exploits the nucleophilicity of the thiol group and the electrophilicity of adjacent nitrogen atoms in the triazole ring .
Metal Complexation
The thiol group acts as a bidentate ligand for transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Biological Activity | Source |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, reflux, 6 hours | Octahedral Cu-S/N coordination complexes | Antibacterial enhancement | |
| AgNO₃ | Aqueous ethanol, room temperature | Linear Ag-S bonded complexes | Anticancer potential |
Spectroscopic data (UV-Vis, ESR) confirm metal-ligand charge transfer interactions in these complexes.
Electrophilic Aromatic Substitution
The pyrazole ring
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Cancer Research
Agricultural Applications
- Pesticides and Herbicides
- Fungicides
Case Studies and Research Findings
Mechanism of Action
The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:
Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.
Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.
Comparison with Similar Compounds
Structural Comparisons
Key Insights :
- The trifluoromethyl group in the target compound enhances metabolic stability compared to pyridinyl analogs (e.g., VUAA1, OLC15) .
Key Insights :
- Cesium carbonate is a common base for thiolate intermediate generation in triazole-thiol syntheses .
- Schiff base reactions () are efficient for introducing aromatic substituents.
Key Insights :
- Pyridinyl substituents (VUAA1, OLC15) confer agonist/antagonist switching, while trifluoromethyl groups may optimize stability .
Physical Properties
Key Insights :
- The trifluoromethyl group increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
Biological Activity
4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1001559-40-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, highlighting its pharmacological significance.
The compound's molecular formula is with a molecular weight of 333.36 g/mol. It features a triazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F3N5S2 |
| Molecular Weight | 333.36 g/mol |
| CAS Number | 1001559-40-5 |
| Purity | ≥ 98% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the triazole and pyrazole rings through cyclization reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .
Antitumor Activity
The compound has shown promise in cancer research. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) .
Table: Antitumor Activity Data
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by triazole derivatives. The compound's structural features suggest potential efficacy in modulating neurotransmitter systems involved in seizure activity. Preliminary studies indicate that similar compounds can significantly reduce seizure frequency in animal models .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes: Triazole derivatives often act as enzyme inhibitors, particularly in pathways related to cell proliferation and survival.
- Receptor Modulation: The compound may influence receptor activity associated with neurotransmission and tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:
- Anticancer Trials: Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient outcomes in various cancers.
- Antimicrobial Studies: Investigations into the antimicrobial properties have led to the development of new formulations aimed at treating resistant strains of bacteria.
Q & A
Q. What are the optimal synthetic routes for 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Reacting a trifluoromethyl-substituted pyrazole precursor with ethyl isothiocyanate under reflux in ethanol (70–80°C, 2 hours) to form the triazole-thiol core .
- Step 2 : Purification via recrystallization (DMF/EtOH, 1:1) and characterization using ¹H-NMR and LC-MS to confirm structure and purity .
Key Parameters : - Solvent: Ethanol or DMF/EtOH mixtures.
- Reaction Time: 2–4 hours.
- Characterization: Elemental analysis (C, H, N), ¹H-NMR (δ 1.2–1.4 ppm for ethyl group), LC-MS (m/z ~308–352) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- ¹H-NMR : Identifies proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- LC-MS : Confirms molecular weight (e.g., m/z 308.44 for C₁₂H₁₂N₄S₃) and detects impurities .
- Elemental Analysis : Validates C, H, N composition (e.g., theoretical C% 46.7 vs. experimental 46.5) .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How can the compound’s stability be assessed under experimental conditions?
Methodological Answer:
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for triazole-thiol derivatives) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can molecular docking and ADME analysis predict biological activity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases, enzymes). Optimize the trifluoromethyl group’s hydrophobic interactions and triazole’s hydrogen-bonding potential .
- ADME Prediction : Tools like SwissADME calculate properties:
Q. What strategies enhance the compound’s pharmacokinetic profile?
Methodological Answer:
- Derivatization : Replace the thiol (-SH) group with a methylthio (-SMe) or acetylthio (-SAc) moiety to improve stability and reduce oxidation .
- Salt Formation : Prepare hydrochloride salts to enhance solubility (e.g., 10 mg/mL in PBS at pH 7.4) .
- Prodrug Design : Link to polyethylene glycol (PEG) for controlled release .
Q. How do structural modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Trifluoromethyl Group : Critical for metabolic resistance; replacing it with -CF₂H reduces activity by 60% .
- Triazole Core : Substituting 1,2,4-triazole with 1,2,3-triazole decreases binding affinity (IC₅₀ increases from 50 nM to 1.2 μM) .
- Ethyl vs. Methyl Groups : Ethyl at position 4 improves lipophilicity (LogP +0.3) and bioavailability .
Q. How can computational methods resolve contradictory biological data?
Methodological Answer:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
